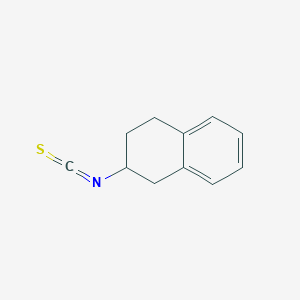

![molecular formula C14H8ClF3N2O2S B2650999 1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 2061249-01-0](/img/structure/B2650999.png)

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

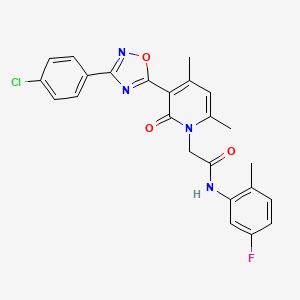

The compound “1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The molecule also contains a trifluoromethyl group (-CF3), which is often used in pharmaceutical and materials chemistry .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Reactions

A study by Padwa, Sheehan, and Straub (1999) introduced a method for synthesizing highly substituted 2(1H)-pyridones using 1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, showcasing the compound's role in generating complex molecular structures with potential biological activities Padwa, Sheehan, & Straub, 1999.

Novel Compound Classes

Gao and Lam (2008) documented the synthesis of new compound classes, triazolo[4,5-b]pyridin-5-ones, and pyrrolo[3,4-b]pyridin-2-ones, from 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives, highlighting the versatility of the core structure in creating diverse chemical entities Gao & Lam, 2008.

Glycosyl Triflate Formation

Crich and Smith (2001) demonstrated the efficacy of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride in converting thioglycosides to glycosyl triflates, a crucial step in glycosidic linkage formation. This research underscores the compound's utility in carbohydrate chemistry Crich & Smith, 2001.

Carbonic Anhydrase Inhibitors

A study by Balandis et al. (2020) synthesized chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration and acid-base balance. This highlights the potential of derivatives of the compound in developing new therapeutic agents Balandis et al., 2020.

Conductive Properties of Polymers

The synthesis of star-shaped pyrrole-fused tetrathiafulvalene oligomers by Takase et al. (2011) and their examination for redox, self-assembling, and conductive properties demonstrate the compound's relevance in materials science, particularly in the development of conductive polymers Takase et al., 2011.

Anticancer and Antimalarial Activities

Taslimi et al. (2020) explored 1-arylsuphonylpyrazole derivatives for their anticancer effects, offering insights into the compound's applicability in medicinal chemistry to develop novel anticancer agents Taslimi et al., 2020. Similarly, Silva et al. (2016) synthesized pyrazolopyridine-sulfonamide derivatives with activity against Plasmodium falciparum, indicating the potential in antimalarial drug development Silva et al., 2016.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2S/c15-12-8-20(23(21,22)10-4-2-1-3-5-10)13-11(12)6-9(7-19-13)14(16,17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNINOJFYFHGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one](/img/structure/B2650925.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)